molecular formula C20H20FN3O B5783075 4-cyano-2-fluoro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide

4-cyano-2-fluoro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide

Cat. No.: B5783075
M. Wt: 337.4 g/mol
InChI Key: KHUCRHAGTBNYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-2-fluoro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide is a complex organic compound with a molecular formula of C20H20FN3O This compound is known for its unique chemical structure, which includes a cyano group, a fluoro substituent, and a piperidinyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-2-fluoro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-cyano-2-fluoro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Scientific Research Applications

4-cyano-2-fluoro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyano-2-fluoro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. It is known to bind to certain receptors, potentially acting as an antagonist. The cyano and fluoro groups play a crucial role in its binding affinity and specificity. The piperidinyl phenyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyano-2-fluoro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a cyano group, fluoro substituent, and piperidinyl phenyl group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-cyano-2-fluoro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O/c1-14-8-10-24(11-9-14)17-5-3-16(4-6-17)23-20(25)18-7-2-15(13-22)12-19(18)21/h2-7,12,14H,8-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUCRHAGTBNYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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